molecular formula C10H11BrClNO B2745082 4-Amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride CAS No. 2375259-95-1

4-Amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride

Cat. No. B2745082
CAS RN: 2375259-95-1
M. Wt: 276.56
InChI Key: CBJXSGGNJXNSJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a derivative of 3,4-dihydro-1(2H)-naphthalenone , which is also known as α-Tetralone, 1-Tetralone, 1,2,3,4-Tetrahydronaphthalen-1-one, among other names .


Physical And Chemical Properties Analysis

“4-Amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride” is a solid at room temperature . Its molecular weight is 225.08 . The InChI code is 1S/C10H9BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2 .

Scientific Research Applications

Functionalized Metal-Organic Frameworks

Researchers have developed amino, bromo, nitro, and naphthalene functionalized UiO-66 metal-organic frameworks through reticular chemistry, highlighting the versatility of these compounds in creating new, functionalized frameworks. This development underscores the application of such chemicals in modifying frameworks to achieve desired properties, which could be pivotal for catalysis, gas storage, or separation processes (Garibay & Cohen, 2010).

Environmental and Chemical Stability Studies

In the environmental sector, the behavior of naphthalene derivatives under aerobic conditions has been studied to evaluate their stability and decomposition. This research is crucial for understanding the environmental impact of these compounds, especially those derived from the anaerobic reduction of azo dyes by microorganisms (Kudlich et al., 1999).

Synthesis and Application in Organic Chemistry

The compound has found application in the synthesis of indan-based unusual alpha-amino acid derivatives under phase-transfer catalysis conditions. This method facilitates the creation of cyclic alpha-amino acid derivatives, showcasing the compound's utility in complex organic synthesis processes (Kotha & Brahmachary, 2000).

Anti-Microbial and QSAR Studies

Another area of research involves the synthesis and anti-microbial evaluation of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivatives. These studies not only provide insights into the anti-microbial potential of such derivatives but also highlight the importance of structural characteristics in defining their biological activity (Kumar et al., 2012).

Advanced Materials and Chemical Engineering

The compound's derivatives are also investigated for their adsorption properties, particularly in the context of environmental contamination. Studies on the adsorption of hydroxyl- and amino-substituted aromatics to carbon nanotubes provide valuable insights into the interaction mechanisms, which could lead to improved techniques for removing environmental contaminants (Chen et al., 2008).

properties

IUPAC Name

4-amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO.ClH/c11-6-1-2-7-8(5-6)9(12)3-4-10(7)13;/h1-2,5,9H,3-4,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJXSGGNJXNSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C1N)C=C(C=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.